molecular formula C28H40N2O4 B15186048 Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester CAS No. 85018-72-0

Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester

Cat. No.: B15186048
CAS No.: 85018-72-0
M. Wt: 468.6 g/mol
InChI Key: SKAAODHMQLCJRG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester typically involves the esterification of nicotinic acid with 2,9-diethyl-2,9-dimethyldecamethylene alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the pure ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further improve the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular metabolism and as a tool for investigating metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may exert its effects by modulating the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase. Additionally, it may influence the expression of genes related to metabolic processes, thereby affecting overall metabolic homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • Nicotinic acid, 2,9-dibutyl-2,9-dimethyldecamethylene ester
  • Nicotinic acid, methyl ester
  • Nicotinic acid, ethyl ester

Uniqueness

Nicotinic acid, 2,9-diethyl-2,9-dimethyldecamethylene ester is unique due to its specific esterification with 2,9-diethyl-2,9-dimethyldecamethylene, which imparts distinct physicochemical properties and potential biological activities. Compared to other nicotinic acid esters, it may offer improved bioavailability, stability, and efficacy in various applications.

Properties

CAS No.

85018-72-0

Molecular Formula

C28H40N2O4

Molecular Weight

468.6 g/mol

IUPAC Name

[2-ethyl-2,9-dimethyl-9-(pyridine-3-carbonyloxymethyl)undecyl] pyridine-3-carboxylate

InChI

InChI=1S/C28H40N2O4/c1-5-27(3,21-33-25(31)23-13-11-17-29-19-23)15-9-7-8-10-16-28(4,6-2)22-34-26(32)24-14-12-18-30-20-24/h11-14,17-20H,5-10,15-16,21-22H2,1-4H3

InChI Key

SKAAODHMQLCJRG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCCCCCC(C)(CC)COC(=O)C1=CN=CC=C1)COC(=O)C2=CN=CC=C2

Origin of Product

United States

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